Synephrine tartrate
Overview
Description
Synephrine tartrate is a compound related to the protoalkaloid synephrine, which is the primary active ingredient in Citrus aurantium (bitter orange) and some other Citrus species. Synephrine exists in nature as the l- or [R-(−)]-enantiomeric form, while synthetic synephrine is a racemic mixture of the l- and d-enantiomers. The pharmacological activity of synthetic synephrine is approximately half that of the naturally occurring form due to the d- or [S-(+)]-form having little or no binding to adrenergic receptors, unlike the l-form .
Synthesis Analysis
Synephrine tartrate's synthesis is not directly detailed in the provided papers. However, the synthetic form of synephrine is known to be a racemic mixture, which implies a synthetic process that does not differentiate between the enantiomers . The determination of synephrine in various matrices, such as dietary supplements, has been performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with ultraviolet detection, which are analytical methods that could potentially be adapted for the synthesis and analysis of synephrine tartrate .
Molecular Structure Analysis
The molecular structure of synephrine is characterized by the presence of a phenolic group, an amino group, and a hydroxyl group attached to an ethyl chain. The racemic form of synephrine has been found to crystallize as a neutral molecule, while the pure enantiomer crystallizes as a zwitterion, where the phenolic hydrogen is transferred to the amino group . The conformational analysis of synephrine in the gas phase has identified several conformers, all characterized by an intramolecular hydrogen bond of the type O-H···N in the side chain .
Chemical Reactions Analysis
The photocatalytic transformation of synephrine has been studied to identify potential metabolic precursors of octopamine, another biogenic amine. The main photocatalytic pathway involving synephrine appears to be N-demethylation to give octopamine . Additionally, synephrine's reactivity with various chemiluminescence reagents has been evaluated, indicating that synephrine responds with numerous other phenolic compounds, which suggests a need for physical separation in analytical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of synephrine have been studied through various analytical methods. The quantification of synephrine in dietary supplements and feeds has been achieved using GC-MS, liquid chromatography with ultraviolet detection, and ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) . These methods have provided insights into the recovery, precision, and sensitivity of synephrine detection. The crystal structure analysis has also contributed to understanding the physicochemical properties of synephrine, revealing different tautomers in the racemic molecule versus the enantiopure molecule .
Scientific Research Applications
Cardio-Circulatory Effects
Synephrine tartrate, differing from epinephrine in its chemical structure, has been studied for its effects on the cardio-circulatory system in humans. Early research indicated that synephrine tartrate's cardiac augmentor effect is relatively greater than its vasoconstrictor action, and it dilates the coronary vessels markedly. It was used in some clinical contexts in Germany as an alternative to epinephrine but not widely adopted due to low potency and limited information on human effects (Keys & Violante, 1942).
Pharmacokinetics and Metabolism
The physiological disposition of synephrine in humans has been investigated, particularly its pharmacokinetics and metabolism. Studies showed that following intravenous infusion, about 80% of the administered radioactivity was recovered in urine, with two-thirds being deaminated p-hydroxymandelic acid. These studies highlight synephrine's comparable pharmacokinetic parameters to other sympathomimetics, with a biological half-life of about 2 hours (Hengstmann & Aulepp, 1978).
Fat Oxidation During Exercise
Research into the effects of p-synephrine on substrate oxidation during exercise has shown that it increases whole-body fat oxidation. A study found that acute ingestion of p-synephrine augmented fat oxidation during prolonged and constant-intensity exercise, without altering energy expenditure. This effect, although small in magnitude, indicates a potential application of p-synephrine in weight management and sports performance (Gutiérrez-Hellín, Ruíz-Moreno, & Del Coso, 2019).
Analytical Methods for Alkaloids in Citrus Aurantium
Synephrine is a primary compound in Citrus aurantium (bitter orange), widely used for obesity treatment. Various analytical methods, including chromatographic and electrophoretic techniques, have been developed for qualitative and quantitative determination of synephrine and other alkaloids in Citrus aurantium. These methods are crucial for ensuring the safety and efficacy of Citrus aurantium-based supplements and for understanding the pharmacological activities of synephrine (Pellati & Benvenuti, 2007).
Receptor-Binding Properties and Pharmacological Effects
Synephrine's receptor-binding characteristics differ from related amines, providing an explanation for its distinct pharmacological effects and limited adverse effects. This research is important for understanding how synephrine functions at a molecular level and its potential therapeutic applications (Stohs, Preuss, & Shara, 2011).
Safety And Hazards
Future Directions
While synephrine has been used to promote weight loss, its safety and efficacy have not been fully established . Further studies are needed to confirm evidence of its safety and efficacy . There is also potential for synephrine usage as a template for the synthesis of new generation of non-steroidal SEGRAs .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBAIXGUQOHKI-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985819 | |
Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Synephrine tartrate | |
CAS RN |
16589-24-5, 67-04-9 | |
Record name | Synephrine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXEDRINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I99I5995J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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